2-Pyrrolidin-3-yl-pyrimidine trihydrochloride
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Overview
Description
2-Pyrrolidin-3-yl-pyrimidine trihydrochloride is a chemical compound with the molecular formula C8H14Cl3N3 and a molecular weight of 258.58 g/mol . This compound features a pyrrolidine ring fused to a pyrimidine ring, making it a heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 2-Pyrrolidin-3-yl-pyrimidine trihydrochloride typically involves the construction of the pyrrolidine ring from cyclic or acyclic precursors, followed by the functionalization of the preformed pyrrolidine ring . One common method involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by modification of the obtained compound . Industrial production methods may involve the use of organometallic catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
2-Pyrrolidin-3-yl-pyrimidine trihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidinone derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
2-Pyrrolidin-3-yl-pyrimidine trihydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Pyrrolidin-3-yl-pyrimidine trihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring contributes to the stereochemistry of the molecule, allowing it to bind selectively to enantioselective proteins . This interaction can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
2-Pyrrolidin-3-yl-pyrimidine trihydrochloride can be compared with other similar compounds, such as:
Pyrrolidine-2-one: A five-membered lactam with diverse biological activities.
Pyrrolidine-2,5-diones: Compounds with significant pharmacological properties.
Prolinol: A derivative of pyrrolidine with various therapeutic applications.
The uniqueness of this compound lies in its specific structure, which allows for selective binding to biological targets and its potential for diverse chemical modifications .
Properties
CAS No. |
1020352-94-6 |
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Molecular Formula |
C8H14Cl3N3 |
Molecular Weight |
258.6 g/mol |
IUPAC Name |
2-pyrrolidin-3-ylpyrimidine;trihydrochloride |
InChI |
InChI=1S/C8H11N3.3ClH/c1-3-10-8(11-4-1)7-2-5-9-6-7;;;/h1,3-4,7,9H,2,5-6H2;3*1H |
InChI Key |
OGCIKBDGSQWKIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=NC=CC=N2.Cl.Cl.Cl |
Origin of Product |
United States |
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